Structural and Electronic Differentiation: Ortho-Fluoro/Para-Cyano Substitution Pattern
4-Cyano-2-fluorocinnamic acid possesses a unique ortho-fluoro and para-cyano substitution pattern on the phenyl ring that distinguishes it from positional isomers bearing identical molecular weight (191.16 g/mol) and formula (C10H6FNO2). In fluorinated cinnamic acid SAR studies, ortho-substituted fluorine analogs exhibit distinct biological selectivity profiles compared to para-substituted analogs [1]. While direct comparative activity data for the title compound are not available in open literature, the substitution pattern determines the compound's electronic properties and subsequent reactivity in synthetic transformations. The ortho-fluoro group exerts both steric and electronic effects, while the para-cyano group provides strong electron-withdrawal, together influencing the compound's behavior as a Michael acceptor .
| Evidence Dimension | Substitution pattern (electronic and steric effects) |
|---|---|
| Target Compound Data | ortho-Fluoro (C2), para-Cyano (C4) substitution; molecular weight: 191.16 g/mol |
| Comparator Or Baseline | 4-Cyano-3-fluorocinnamic acid (meta-fluoro); 2-Cyano-4-fluorocinnamic acid (ortho-cyano); unsubstituted cinnamic acid (MW 148.16) |
| Quantified Difference | Structural isomerism with identical molecular weight (191.16) but distinct substitution geometry; electronic differentiation inferred from SAR studies where ortho vs. para substitution produces opposite enzyme selectivity patterns |
| Conditions | SAR analysis from fluorine-substituted cinnamic acid derivatives evaluated in AChE/BChE inhibition assays |
Why This Matters
The specific substitution pattern cannot be replicated by positional isomers, and selection of the correct isomer is essential for maintaining intended reactivity in downstream synthetic applications.
- [1] Gao, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 438-445. View Source
